Methyl 2-azaspiro[3.3]heptane-1-carboxylate

Lipophilicity modulation ADME optimization Bioisostere design

Methyl 2-azaspiro[3.3]heptane-1-carboxylate (CAS 2059926-63-3; molecular formula C₈H₁₃NO₂; molecular weight 155.19 g/mol) is a spirocyclic building block comprising an azetidine ring spiro-fused to a cyclobutane ring at the 1-position, bearing a methyl ester substituent. The 2-azaspiro[3.3]heptane scaffold has been proposed as a conformationally restricted bioisostere for piperidine since 2010 and has appeared in over 100 research manuscripts, 500 patents, and approximately 7,000 novel compounds.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B13205318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-azaspiro[3.3]heptane-1-carboxylate
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2(CCC2)CN1
InChIInChI=1S/C8H13NO2/c1-11-7(10)6-8(5-9-6)3-2-4-8/h6,9H,2-5H2,1H3
InChIKeyVBIWQAICRUVMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-azaspiro[3.3]heptane-1-carboxylate: Structural Baseline and Procurement-Relevant Identity


Methyl 2-azaspiro[3.3]heptane-1-carboxylate (CAS 2059926-63-3; molecular formula C₈H₁₃NO₂; molecular weight 155.19 g/mol) is a spirocyclic building block comprising an azetidine ring spiro-fused to a cyclobutane ring at the 1-position, bearing a methyl ester substituent . The 2-azaspiro[3.3]heptane scaffold has been proposed as a conformationally restricted bioisostere for piperidine since 2010 and has appeared in over 100 research manuscripts, 500 patents, and approximately 7,000 novel compounds [1]. The methyl ester at the 1-position provides a carboxylic acid precursor handle amenable to further synthetic elaboration, positioning this compound as a versatile intermediate for medicinal chemistry lead optimization programs [2].

Why Piperidine, Morpholine, or 1-Azaspiro[3.3]heptane Cannot Simply Replace Methyl 2-azaspiro[3.3]heptane-1-carboxylate


The 2-azaspiro[3.3]heptane scaffold exhibits a unique and counterintuitive lipophilicity profile: while most azaspiro[3.3]heptanes lower logD₇.₄ by up to −1.0 relative to parent heterocycles (piperidine, morpholine, piperazine), N-linked 2-azaspiro[3.3]heptanes — the regioisomeric subclass to which methyl 2-azaspiro[3.3]heptane-1-carboxylate belongs — increase logD₇.₄ by as much as +0.5 [1]. This inverted logD trajectory cannot be replicated by 1-azaspiro[3.3]heptane, which maintains near-identical basicity (pKₐ ~11.2–11.4) and similar lipophilicity to piperidine [2]. Furthermore, azaspiro[3.3]heptanes are valid bioisosteric replacements for morpholines, piperidines, and piperazines only when deployed as terminal groups; non-terminal incorporation introduces significant geometric perturbations that undermine molecular recognition [1]. These scaffold-level physicochemical divergences mean that simple heterocycle interchange within a lead series will unpredictably alter ADME properties and target binding, making informed selection of the specific 2-azaspiro[3.3]heptane-1-carboxylate building block essential.

Quantitative Differentiation Evidence for Methyl 2-azaspiro[3.3]heptane-1-carboxylate Against Closest Analogs


N-Linked 2-Azaspiro[3.3]heptanes Invert the Class-Wide logD₇.₄ Trend: +0.5 vs. −1.0 Shift Relative to Parent Heterocycles

In a systematic analysis by Degorce et al. (AstraZeneca, 2019), the introduction of an azaspiro[3.3]heptane spirocyclic center lowered measured logD₇.₄ by as much as −1.0 relative to the parent morpholine, piperidine, or piperazine in most cases. However, N-linked 2-azaspiro[3.3]heptane — the exact connectivity present in methyl 2-azaspiro[3.3]heptane-1-carboxylate — was the sole exception: it increased logD₇.₄ by as much as +0.5, a net difference of up to 1.5 log units versus the class-wide trend [1]. This counterintuitive result (adding carbon typically increases lipophilicity) is rationalized by increased basicity of the spirocyclic nitrogen. The divergent logD trajectory means that substituting a piperidine with an N-linked 2-azaspiro[3.3]heptane will push lipophilicity in the opposite direction from what would occur with other azaspiro[3.3]heptane regioisomers.

Lipophilicity modulation ADME optimization Bioisostere design

Terminal-Group Geometric Constraint: 2-Azaspiro[3.3]heptane Validated Only as Terminal Bioisostere for Piperidine, Morpholine, and Piperazine

Degorce et al. explicitly concluded that azaspiro[3.3]heptanes are 'most likely not suitable bioisosteres for morpholines, piperidines, and piperazines, when not used as terminal groups, due to significant changes in their geometry' [1]. This geometric constraint arises because the spirocyclic junction introduces non-coplanar exit vectors that deviate substantially from the linear N-substituent trajectory of piperidine. Methyl 2-azaspiro[3.3]heptane-1-carboxylate, with its methyl ester at the spiro junction 1-position, is explicitly designed as a terminal capping group: the ester can be hydrolyzed to the carboxylic acid and coupled, or reduced to the alcohol for further functionalization, always maintaining the 2-azaspiro[3.3]heptane as a terminal moiety. In contrast, attempts to embed the scaffold within a molecular core (non-terminal use) risk disrupting pharmacophoric geometry and target engagement.

Bioisosteric replacement Scaffold hopping Molecular geometry

Aqueous Solubility and Metabolic Stability: Spiro[3.3]heptanes vs. Cyclohexane Analogues

Burkhard et al. (2010) demonstrated that readily synthesized heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility than their corresponding cyclohexane analogues and show a trend toward higher metabolic stability [1]. These spirocyclic systems were proposed as alternatives to 1,3-heteroatom-substituted cyclohexanes, which are otherwise insufficiently stable to permit their use in drug discovery. The framework was successfully mounted onto druglike scaffolds including fluoroquinolones, affording active compounds with similar or improved metabolic stability [1]. Separately, Prysiazhniuk et al. (2024) reported that incorporation of the spiro[3.3]heptane core into sonidegib modulated metabolic stability in human liver microsomes: CLint = 18 µL min⁻¹ mg⁻¹ (parent sonidegib) vs. 36 (trans-spiro[3.3]heptane analogue) vs. 156 (cis-spiro[3.3]heptane analogue), corresponding to t₁/₂ values of 93, 47, and 11 minutes respectively [2]. This demonstrates that spiro[3.3]heptane geometry (cis vs. trans) provides a tunable handle for metabolic stability optimization.

Aqueous solubility Metabolic stability Cyclohexane replacement

Regioisomeric Differentiation: 2-Azaspiro[3.3]heptane vs. 1-Azaspiro[3.3]heptane — Basicity and Scaffold Maturity

The 2-azaspiro[3.3]heptane scaffold and its 1-azaspiro[3.3]heptane regioisomer exhibit fundamentally different property profiles. The 1-azaspiro[3.3]heptane core has been experimentally validated as a close piperidine bioisostere with near-identical nitrogen basicity: pKₐ (1-azaspiro[3.3]heptane ⋅ HCl) = 11.4, compared to pKₐ (piperidine ⋅ HCl) = 11.2 and pKₐ (analogues) = 11.2–11.3 [1]. In contrast, the 2-azaspiro[3.3]heptane scaffold — where the nitrogen resides within the azetidine ring — has a lower predicted pKₐ (estimated ~9.7 for the related 2-oxa-6-azaspiro[3.3]heptane) . Critically, the 2-azaspiro[3.3]heptane scaffold has far greater research pedigree: it has appeared in at least 100 publications, 500 patents, and ~7,000 compounds since 2010, whereas the 1-azaspiro[3.3]heptane regioisomer was synthetically inaccessible via modular routes until 2023 [2]. This means 2-azaspiro[3.3]heptane-derived building blocks like methyl 2-azaspiro[3.3]heptane-1-carboxylate benefit from a substantially larger body of literature precedent, validated synthetic protocols, and known SAR.

Regioisomer comparison pKa Scaffold validation

Computed Physicochemical Profile: Methyl Ester Derivatization Provides Lower LogP and Higher Polar Surface Area than Piperidine

Computationally derived physicochemical parameters for methyl 2-azaspiro[3.3]heptane-1-carboxylate reveal a computed LogP of 0.3015 and a topological polar surface area (TPSA) of 38.33 Ų . For comparison, piperidine — the most common heterocycle it is designed to replace — has an experimental LogP of approximately 0.84 and a PSA of 12.03 Ų [1]. The lower LogP (Δ = −0.54) despite the addition of two carbon atoms and an ester oxygen is consistent with the increased basicity and polarity conferred by the spirocyclic azetidine nitrogen and the ester carbonyl. The TPSA of 38.33 Ų remains well within the Veber rule threshold (<140 Ų) for oral bioavailability, while the single rotatable bond (the methyl ester) and three hydrogen bond acceptors provide a favorable rigidity-to-functionality balance for fragment-based and lead-optimization workflows .

Computed LogP Polar surface area Drug-likeness

High-Impact Application Scenarios for Methyl 2-azaspiro[3.3]heptane-1-carboxylate in Scientific Procurement


Lead Optimization: logD Fine-Tuning via N-Linked 2-Azaspiro[3.3]heptane Terminal Capping

Medicinal chemistry teams seeking to increase lipophilicity (logD₇.₄) of a lead series while simultaneously replacing a piperidine or morpholine terminal group can exploit the unique +0.5 logD shift of N-linked 2-azaspiro[3.3]heptanes [1]. Methyl 2-azaspiro[3.3]heptane-1-carboxylate serves as the entry point: the methyl ester is hydrolyzed to the free carboxylic acid, coupled to the target pharmacophore, and the resulting terminal 2-azaspiro[3.3]heptane amide or ester delivers a predictable logD increase that is opposite in direction to what other azaspiro[3.3]heptane regioisomers would produce. This is particularly valuable when a lead series suffers from excessively low lipophilicity and poor membrane permeability, but where adding lipophilic bulk via traditional aryl or alkyl groups would introduce undesired metabolic liabilities.

Fragment-Based Drug Discovery: sp³-Enriched 3D Building Block for Fragment Library Expansion

The 'escape from flatland' paradigm in modern drug discovery prioritizes F(sp³)-rich, three-dimensional fragments that explore novel chemical space [1]. Methyl 2-azaspiro[3.3]heptane-1-carboxylate, with its fully saturated spirocyclic core (fraction sp³ = 1.0), low molecular weight (155.19 Da), and computed LogP of 0.3015, meets key fragment-likeness criteria (MW < 250, LogP < 3.5) [2]. The X-ray crystallographically confirmed non-coplanar exit vectors of the spirocyclic core [3] provide a defined 3D orientation distinct from the planar geometry of aromatic fragments, enabling access to protein binding pockets that are not addressable by flat heterocycles. The methyl ester provides a synthetic handle for rapid parallel derivatization into amides, acids, alcohols, and amines for fragment growing and merging strategies.

Piperidine Bioisostere Replacement with Metabolic Stability Tuning in CNS Drug Discovery

Over 30 FDA-approved drugs contain a piperidine ring, and its bioisosteric replacement is a validated strategy for generating patent-free analogues with potentially improved properties [1]. The 2-azaspiro[3.3]heptane scaffold has demonstrated its utility in CNS-relevant contexts: incorporation into the anesthetic bupivacaine (via the 1-aza regioisomer) produced a high-activity analogue [2], while 2-azaspiro[3.3]heptane derivatives have shown oral bioavailability and in vivo efficacy in non-human primate models for fetal hemoglobin induction [3]. The spiro[3.3]heptane core further provides a stereochemistry-dependent metabolic stability window (t₁/₂ ranging from 11 to 93 min in human liver microsomes depending on cis vs. trans geometry) [4], offering CNS medicinal chemists a tunable parameter to optimize brain exposure while minimizing systemic clearance.

Cyclohexane Replacement in Unstable 1,3-Heteroatom-Substituted Systems

1,3-Heteroatom-substituted cyclohexanes are often insufficiently stable for drug discovery applications, prompting the search for viable spirocyclic alternatives [1]. Methyl 2-azaspiro[3.3]heptane-1-carboxylate provides direct access to a spirocyclic system that replaces the unstable cyclohexane core while offering: (a) higher aqueous solubility than the cyclohexane analogue; (b) a trend toward improved metabolic stability; and (c) a defined, rigid geometry with non-coplanar exit vectors [1]. The methyl ester can be selectively manipulated orthogonally to the azetidine nitrogen, enabling sequential functionalization strategies that are not feasible with the corresponding cyclohexane scaffolds due to their conformational flexibility and chemical lability.

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